molecular formula C20H17N3O3S B300590 (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300590
M. Wt: 379.4 g/mol
InChI Key: DGWRCFRFNQNCMG-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD-BI, is a compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a thiazolidinedione derivative, which is a class of compounds that has been widely explored for their diverse biological activities.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of Akt, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
(5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the migration and invasion of cancer cells, which suggests that this compound may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is its potent antitumor activity against various cancer cell lines. This compound has also been shown to have low toxicity, which makes it a promising candidate for further development as a cancer therapy. However, one of the limitations of (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione. One area of research could be to explore the potential of this compound as a combination therapy with other anticancer agents. Another area of research could be to investigate the molecular mechanisms underlying the antitumor activity of (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione. Additionally, further studies could be conducted to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 1,3-dimethyl-2-thioxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde with 3-benzyl-2,4-thiazolidinedione in the presence of a base. The resulting compound is a yellow powder that is soluble in DMSO and DMF.

Scientific Research Applications

(5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields of scientific research. One of the major areas of research has been in the field of cancer therapy. Studies have shown that (5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

Product Name

(5E)-3-benzyl-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

(5E)-3-benzyl-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H17N3O3S/c1-21-15-9-8-14(10-16(15)22(2)19(21)25)11-17-18(24)23(20(26)27-17)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/b17-11+

InChI Key

DGWRCFRFNQNCMG-GZTJUZNOSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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